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Compound of Interest

Compound Name: cuprite

Cat. No.: B1143424 Get Quote

This technical guide provides a comprehensive overview of the crystal structure and space

group of cuprite (Cu₂O), a copper(I) oxide mineral. It is intended for researchers, scientists,

and professionals in drug development and materials science who require a detailed

understanding of this compound's crystallographic properties.

Core Crystallographic Data
Cuprite crystallizes in the cubic system, a classification characterized by its high degree of

symmetry.[1][2] The fundamental properties of its crystal structure are summarized in the table

below.

Property Value Reference(s)

Crystal System Cubic [1][2]

Space Group Pn3m (No. 224) [1][3]

Lattice Parameter (a) 4.2685 Å [1][3]

Unit Cell Volume (V) 77.77 Å³ [1]

Formula Units (Z) 2 [1][3]

Pearson Symbol cP6

Strukturbericht Des. C3

Point Group m3m [1]
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Atomic Structure and Wyckoff Positions
The cuprite structure is comprised of two interpenetrating frameworks. Within the Pn3m space

group, the copper and oxygen atoms occupy specific Wyckoff positions, which define their

symmetry and location within the unit cell.

Atom Wyckoff Position Fractional Coordinates

Cu 4b (1/4, 1/4, 1/4)

O 2a (0, 0, 0)

In this arrangement, each oxygen atom is tetrahedrally coordinated to four copper atoms, while

each copper atom is linearly coordinated to two oxygen atoms.

Experimental Determination of Crystal Structure
The crystal structure of cuprite is typically determined using X-ray diffraction (XRD)

techniques, followed by Rietveld refinement of the resulting diffraction data. The following

protocol outlines a representative methodology for this process.

Sample Preparation
Source Material: A pure, single-phase cuprite sample is required. This can be a naturally

occurring mineral specimen or a synthetically produced powder.

Grinding: The crystalline sample is ground to a fine, homogeneous powder, typically with a

particle size of less than 10 µm. This is crucial for obtaining high-quality diffraction data with

minimal preferred orientation effects. An agate mortar and pestle are commonly used for this

purpose.

Sample Mounting: The powdered sample is carefully packed into a sample holder. A side-

loading technique is often employed to reduce preferred orientation of the crystallites.

Powder X-ray Diffraction (PXRD) Data Collection
Instrumentation: A high-resolution powder diffractometer is used for data collection.
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X-ray Source: A copper X-ray tube (Cu-Kα radiation, λ ≈ 1.5406 Å) is a common choice. The

generator is typically operated at a voltage of 40-45 kV and a current of 30-40 mA.

Goniometer Setup: The diffractometer is configured in a Bragg-Brentano geometry.

Data Collection Parameters:

2θ Range: Data is collected over a wide angular range, for example, from 10° to 120°.

Step Size: A small step size, such as 0.01° to 0.02° in 2θ, is used to ensure high

resolution.

Scan Speed/Time per Step: The scan speed or time per step is chosen to achieve a good

signal-to-noise ratio.

Rietveld Refinement
Software: Specialized software such as GSAS, FullProf, or TOPAS is used for Rietveld

refinement.

Initial Model: The refinement process starts with an initial structural model based on the

known space group (Pn3m) and approximate atomic positions for cuprite.

Refinement Parameters: A least-squares refinement procedure is performed to minimize the

difference between the observed diffraction pattern and a calculated pattern based on the

structural model. The following parameters are typically refined:

Instrumental Parameters: Zero-point error, peak shape parameters (e.g., using a pseudo-

Voigt function).

Structural Parameters: Lattice parameter(s), atomic coordinates (if not fixed by symmetry),

and isotropic or anisotropic displacement parameters (thermal parameters).

Background: The background is modeled using a suitable function.

Goodness-of-Fit: The quality of the refinement is assessed using agreement indices such as

Rwp (weighted-profile R-factor), Rp (profile R-factor), and χ² (goodness-of-fit). Values of
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these parameters close to ideal indicate a good fit between the model and the experimental

data.

Visualization of the Cuprite Crystal Structure
The following diagram illustrates the unit cell of the cuprite crystal structure.

Caption: Unit cell of the cuprite (Cu₂O) crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Single Crystal Growth and X-ray Diffraction Characterization of a Quasi-Spin Chain
Compound, Li2CuO2 [mdpi.com]

3. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure and
Space Group of Cuprite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143424#cuprite-crystal-structure-and-space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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